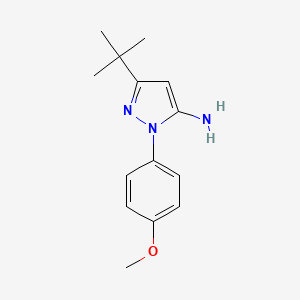

3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Description

Historical Development of Aminopyrazole Chemistry

The development of aminopyrazole chemistry traces its origins to the late 19th and early 20th centuries, when researchers first began systematically exploring the synthesis and properties of nitrogen-containing heterocyclic compounds. The earliest investigations into aminopyrazole derivatives emerged from the broader study of pyrazole chemistry, which gained significant momentum following the discovery of the antipyretic properties of antipyrine, one of the first commercially available pyrazole-containing pharmaceuticals. This initial success established pyrazole derivatives as compounds of considerable scientific and commercial interest, prompting extensive research into various substituted derivatives.

The systematic study of aminopyrazoles intensified throughout the mid-20th century, as chemists recognized the unique reactivity patterns and structural possibilities offered by the amino-substituted pyrazole framework. The presence of both the pyrazole heterocycle and the amino functional group created opportunities for diverse chemical transformations and biological activities that were not readily achievable with other heterocyclic systems. Early synthetic methodologies focused primarily on condensation reactions between hydrazines and various nitrile-containing compounds, establishing fundamental reaction pathways that remain central to aminopyrazole synthesis today.

Significant advances in aminopyrazole chemistry occurred during the latter half of the 20th century, driven by improved understanding of regioselectivity patterns and reaction mechanisms. Researchers developed increasingly sophisticated approaches to control the position of amino group placement on the pyrazole ring, leading to the reliable synthesis of 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles as distinct structural classes. These developments coincided with growing recognition of the biological potential of aminopyrazole derivatives, which demonstrated activities ranging from anti-inflammatory effects to enzyme inhibition properties.

The contemporary era of aminopyrazole chemistry has been characterized by the development of highly selective synthetic methodologies and the exploration of complex substitution patterns. Modern synthetic approaches have enabled the preparation of aminopyrazole derivatives bearing diverse functional groups and substitution patterns, exemplified by compounds such as 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine. These advances have been facilitated by improved understanding of structure-activity relationships and the development of transition metal-catalyzed methodologies that allow for precise control over regio- and chemoselectivity.

Significance of Pyrazole Scaffolds in Heterocyclic Chemistry

Pyrazole scaffolds occupy a position of exceptional importance within the broader landscape of heterocyclic chemistry, serving as versatile building blocks for the construction of complex molecular architectures. The five-membered pyrazole ring system, containing two adjacent nitrogen atoms, exhibits unique electronic and structural properties that distinguish it from other heterocyclic frameworks. The presence of both a "pyrrole-like" nitrogen atom at position 1, whose lone pair participates in aromatic stabilization, and a "pyridine-like" nitrogen atom at position 2, whose lone pair remains available for coordination and protonation, confers remarkable chemical versatility upon pyrazole derivatives.

The synthetic accessibility of pyrazole scaffolds represents another key factor contributing to their significance in heterocyclic chemistry. Multiple well-established synthetic routes exist for the construction of pyrazole rings, including condensation reactions between hydrazines and 1,3-dicarbonyl compounds, cyclization of α,β-unsaturated ketones with hydrazines, and various other methodologies that allow for the introduction of diverse substituents at specific positions. This synthetic flexibility has enabled chemists to explore extensive structure-activity relationships and to develop pyrazole derivatives with tailored properties for specific applications.

The bioisosteric replacement potential of pyrazole scaffolds further enhances their value in heterocyclic chemistry. Pyrazole rings can serve as effective replacements for other heterocyclic systems, phenyl rings, or even specific functional groups, while maintaining or enhancing desired biological activities. This property has proven particularly valuable in medicinal chemistry applications, where pyrazole scaffolds have been incorporated into numerous drug candidates and approved pharmaceuticals. The ability of pyrazole derivatives to form hydrogen bonds, participate in π-π stacking interactions, and coordinate with metal centers expands their utility across multiple chemical disciplines.

Contemporary research has demonstrated the exceptional potential of pyrazole scaffolds in the development of protein kinase inhibitors, with eight Food and Drug Administration-approved kinase inhibitors containing pyrazole rings among the 74 approved small molecule protein kinase inhibitors. This success has established pyrazole as a "privileged structure" in medicinal chemistry, characterized by its ability to provide useful ligands for multiple biological targets while maintaining favorable drug-like properties. The continued exploration of pyrazole chemistry has revealed new applications in materials science, catalysis, and other areas of chemical research.

Structural Characteristics of this compound

The molecular structure of this compound exhibits several distinctive features that reflect the sophisticated design principles underlying modern aminopyrazole chemistry. The compound possesses the molecular formula C₁₄H₁₉N₃O and a molecular weight of 245.32 grams per mole, establishing its position as a medium-sized organic molecule with significant structural complexity. The core pyrazole ring system serves as the central organizing element, with three distinct substituents positioned to create a unique three-dimensional molecular architecture.

The tert-butyl group at position 3 of the pyrazole ring represents a significant structural feature that influences both the steric and electronic properties of the molecule. This bulky substituent, with its tetrahedral carbon center bearing three methyl groups, creates substantial steric hindrance around the pyrazole ring. The tert-butyl group contributes to the overall lipophilicity of the molecule while simultaneously restricting rotational freedom around the carbon-carbon bond connecting it to the pyrazole ring. This steric bulk can influence both the chemical reactivity of the compound and its potential interactions with biological targets.

The 4-methoxyphenyl substituent at position 1 of the pyrazole ring introduces an aromatic system that significantly expands the conjugated π-electron system of the molecule. The methoxy group at the para position of the phenyl ring serves as an electron-donating substituent, increasing the electron density of the aromatic system through resonance effects. This electronic modification can influence the overall reactivity profile of the compound and may affect its binding interactions with various molecular targets. The phenyl ring also contributes to the planarity of this portion of the molecule, creating opportunities for π-π stacking interactions.

The amino group at position 5 of the pyrazole ring constitutes the most chemically reactive center within the molecular structure. This primary amine functionality can participate in hydrogen bonding interactions as both a donor and acceptor, depending on the chemical environment. The amino group also represents a site for potential chemical modification, allowing for the introduction of additional functional groups through acylation, alkylation, or other transformation reactions. The positioning of the amino group at position 5 creates a specific geometric relationship with the other substituents that may be crucial for biological activity.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with specific adaptations for the pyrazole ring system. The compound is classified as a 1H-pyrazol-5-amine derivative, indicating that the amino group is positioned at carbon 5 of the pyrazole ring and that the hydrogen atom is located on nitrogen 1 of the heterocycle. The prefix "3-(tert-Butyl)-1-(4-methoxyphenyl)" describes the substitution pattern, with the tert-butyl group at position 3 and the 4-methoxyphenyl group at position 1.

Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to systematic naming. The compound may also be designated as 5-tert-butyl-2-(4-methoxyphenyl)pyrazol-3-amine, utilizing a numbering system that begins from a different position on the pyrazole ring. This alternative nomenclature reflects the tautomeric nature of pyrazole derivatives and the potential for different numbering conventions depending on the specific chemical context or database system employed.

Propriétés

IUPAC Name |

5-tert-butyl-2-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-5-7-11(18-4)8-6-10/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNGLKKPGWGZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456682 | |

| Record name | 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227623-26-9 | |

| Record name | 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Applications De Recherche Scientifique

3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mécanisme D'action

The mechanism of action of 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects .

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 1 (Aryl Group)

The aryl group at position 1 significantly influences electronic and steric properties. Key analogs include:

- Electron-Donating vs. Nitro (4-nitrophenyl) and halogen (bromo, chloro) substituents are electron-withdrawing, increasing lipophilicity and altering binding affinities .

Steric Effects :

Substituent Variations at Position 3

The tert-butyl group at position 3 is a hallmark of this compound class. Comparisons include:

tert-Butyl vs. Methyl :

Alternative Bulky Groups :

Functionalization of the 5-Amino Group

The 5-amino group allows for derivatization:

- Mercaptoacetamide Conjugates : Derivatives like N-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide () exhibit improved inhibitory activity against botulinum neurotoxins, highlighting the role of thiol groups in target engagement .

- Carboxamide Derivatives : Compounds such as SI112 and 72 () demonstrate how acylations at the 5-position can modulate selectivity for kinases or other enzymes .

Activité Biologique

3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data and case studies.

Synthesis

The compound can be synthesized through a one-pot reductive amination process involving 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction is characterized by high yields and operational simplicity, making it an attractive method for producing this bioactive compound .

Synthetic Route Overview:

- Reagents:

- 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

- p-methoxybenzaldehyde

- Conditions: Solvent-free environment, heating at 120 °C for 2 hours.

- Yield: Approximately 88% after purification .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. In particular, studies have demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Key Findings:

- Cytotoxicity: The compound exhibited IC50 values ranging from 2.43 to 7.84 μM against MDA-MB-231 cells and 4.98 to 14.65 μM against HepG2 cells.

- Mechanism of Action: It appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes observed at concentrations as low as 1 μM .

Mechanistic Insights

The biological activity of pyrazole derivatives often involves their interaction with critical cellular pathways. For instance, they may inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells. This mechanism is particularly relevant for compounds that target microtubules, which are essential for cell division .

Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis; microtubule destabilization |

| HepG2 | 4.98 - 14.65 | Induces apoptosis; microtubule destabilization |

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:

- In Vitro Studies: Compounds similar to this compound have shown effective growth inhibition across multiple cancer types, including breast and liver cancers.

- Apoptosis Induction: Detailed studies revealed that these compounds can enhance apoptotic signaling pathways, confirming their role as potential therapeutic agents .

- Molecular Modeling Studies: Computational analyses have provided insights into the binding affinities and interactions of these compounds with various molecular targets implicated in cancer progression .

Q & A

Q. Methodological Approach

- XRD Analysis : Resolve ambiguities in tautomeric forms (e.g., pyrazole NH vs. amine protons) by single-crystal X-ray diffraction. For example, bond angles in the pyrazole ring (N1–C5–C4 ≈ 108°) confirm regiochemistry .

- NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. The tert-butyl group typically appears as a singlet at δ 1.3–1.5 ppm in H NMR, while the 4-methoxyphenyl group shows distinct aromatic doublets (δ 6.8–7.2 ppm) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Screening

Q. Advanced Mechanistic Studies

- Antimitotic Activity : Tubulin polymerization assays (e.g., sea urchin embryo model) to assess microtubule disruption. Diarylpyrazoles inhibit tubulin at IC ~1–5 µM .

- Enzyme Inhibition : Kinase profiling (e.g., CDK2, EGFR) using fluorescence polarization .

How do substituents (e.g., tert-butyl vs. methyl) impact the compound’s physicochemical properties?

Q. Key Findings

| Substituent | LogP (Predicted) | Solubility (µg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| tert-Butyl | 3.8 | 18.1 (pH 7.4) | 220–240 |

| Methyl | 2.9 | 35.2 (pH 7.4) | 180–200 |

The tert-butyl group enhances lipophilicity and metabolic stability but reduces aqueous solubility. Methyl derivatives show improved solubility but lower thermal stability .

What strategies mitigate reproducibility issues in scaled-up synthesis?

Q. Advanced Process Design

- Quality Control : Use in-line FTIR to monitor reaction progress and intermediate purity.

- Crystallization Optimization : Polymorph screening (e.g., solvent-antisolvent systems) to ensure consistent crystal form. For example, ethanol/water yields stable monoclinic crystals .

- Statistical DoE : Apply factorial design to optimize variables (temperature, stoichiometry, solvent ratio) for robustness .

How can computational modeling guide SAR studies for this compound?

Q. Methodological Steps

Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., tubulin PDB: 1SA0). The tert-butyl group occupies hydrophobic pockets, while the 4-methoxyphenyl engages π-π interactions .

QSAR Models : Develop regression models correlating substituent electronegativity with IC values. Meta-substituents (e.g., -F) improve potency by 2–3-fold .

What analytical techniques validate the compound’s stability under storage conditions?

Q. Basic Stability Protocol

Q. Advanced Characterization

- Solid-State NMR : Detect amorphous vs. crystalline phase changes after long-term storage.

Why do conflicting bioactivity results arise in different studies, and how can they be reconciled?

Q. Root Causes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.